

# 3,3'-Dinitrobenzophenone CAS number 21222-05-9

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3,3'-Dinitrobenzophenone*

Cat. No.: *B181326*

[Get Quote](#)

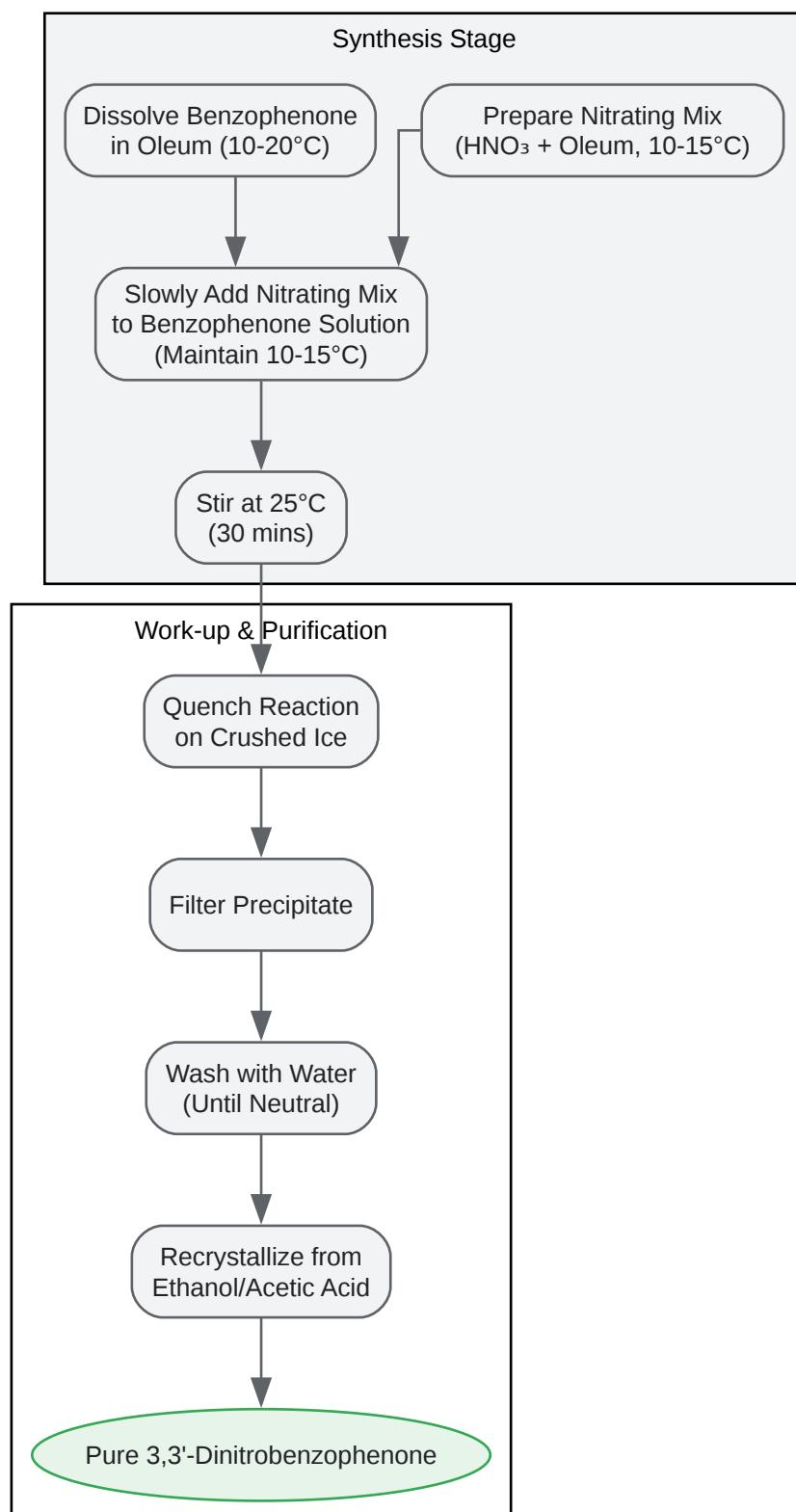
An In-depth Technical Guide to **3,3'-Dinitrobenzophenone** (CAS 21222-05-9) for Advanced Research Applications

## Introduction: Beyond a Simple Intermediate

**3,3'-Dinitrobenzophenone** is a symmetrically substituted aromatic ketone, appearing as a white to light yellow crystalline solid.<sup>[1][2]</sup> While its molecular structure—a benzophenone core flanked by two meta-directing nitro groups—is straightforward, its true value lies in its role as a highly versatile precursor in materials science and specialized organic synthesis.<sup>[1]</sup> The electron-withdrawing nature of the nitro groups significantly influences the molecule's reactivity, making it a cornerstone for synthesizing advanced polymers and a subject of interest in electrochemistry.<sup>[1][2]</sup> This guide moves beyond a surface-level description to provide researchers, scientists, and drug development professionals with a detailed, practical understanding of its synthesis, key transformations, and applications, grounded in mechanistic principles and validated protocols.

## Section 1: Core Physicochemical & Structural Properties

The utility of **3,3'-Dinitrobenzophenone** begins with its fundamental properties. The two nitro groups are powerful electron-withdrawing moieties that deactivate the phenyl rings towards further electrophilic substitution and are the primary sites for chemical transformation, typically


reduction.[2] The central carbonyl group acts as a rigid linker and influences the overall molecular geometry.

## Data Presentation: Key Properties

| Property          | Value                                                                                  | Source(s) |
|-------------------|----------------------------------------------------------------------------------------|-----------|
| CAS Number        | 21222-05-9                                                                             | [1]       |
| Molecular Formula | C <sub>13</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub>                           | [1]       |
| Molecular Weight  | 272.21 g/mol                                                                           | [1]       |
| Appearance        | White to light yellow powder or crystalline solid                                      | [1][2]    |
| Melting Point     | 152-154 °C                                                                             | [1]       |
| Solubility        | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | [2]       |
| SMILES String     | [O-]c1ccccc(c1)C(=O)c2ccccc(c2)=O                                                      |           |
| InChI Key         | BSDKBWGNIJMCID-UHFFFAOYSA-N                                                            |           |

X-ray diffraction studies have confirmed that the compound crystallizes in the triclinic crystal system.[1] This structural information is vital for researchers in materials science, as crystal packing can influence the properties of derived materials.[1]

## Visualization: Chemical Structure

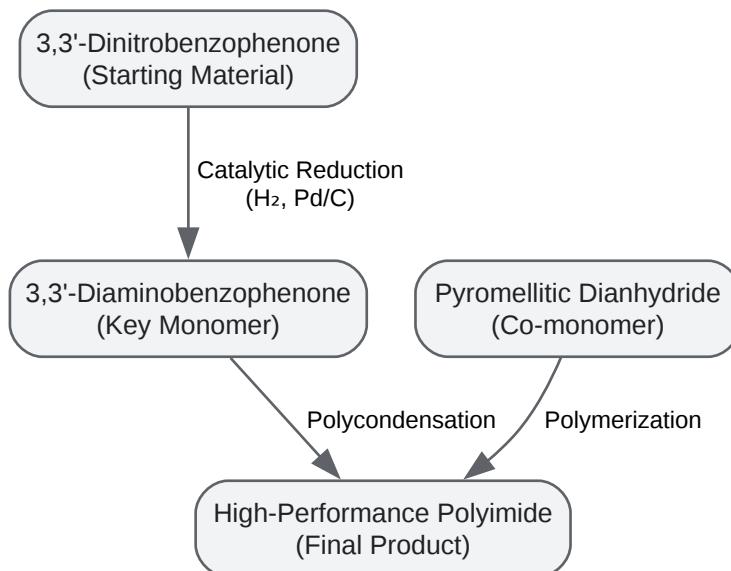
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3,3'-Dinitrobenzophenone**.

## Section 3: Key Chemical Transformations & Applications

The primary utility of **3,3'-Dinitrobenzophenone** is as a precursor to **3,3'-Diaminobenzophenone** (DABP), a crucial monomer in the production of high-performance polymers.

### Core Transformation: Reduction to 3,3'-Diaminobenzophenone


The conversion of the two nitro groups to amino groups is the most significant reaction of this compound. This reduction is typically achieved through catalytic hydrogenation.

**Mechanism & Significance:** The process involves the six-electron reduction of each nitro group to its corresponding amine. [3] The resulting diamine, DABP (CAS 611-79-0), possesses two nucleophilic amine groups that can react with electrophilic monomers (like tetracarboxylic dianhydrides) to form strong, thermally stable polymer chains, such as polyimides and polyamides. [4][5] These polymers are prized for their exceptional heat resistance and mechanical properties.

### Experimental Protocol: Catalytic Hydrogenation

- **Setup:** Charge a pressure vessel (autoclave) with 34g (0.1 moles) of **3,3'-Dinitrobenzophenone**, 1g of 5% Palladium on Carbon (Pd/C) catalyst, and 100 mL of a suitable solvent like methyl cellosolve. [4]
- **Hydrogenation:** Seal the vessel and introduce hydrogen gas. Stir the mixture at 30-35°C, maintaining hydrogen pressure until the theoretical amount of hydrogen (approx. 0.6 moles) is absorbed. [4]
- **Monitor the reaction progress by observing hydrogen uptake.**
- **Filtration:** Upon completion, heat the mixture to approximately 70°C and filter it while hot to remove the Pd/C catalyst. [4]
- **Isolation:** Allow the hot filtrate to cool. The product, **3,3'-Diaminobenzophenone**, will crystallize. [4]
- **Purification:** Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to yield the final product. [4]

### Visualization: Pathway from Intermediate to Polymer



[Click to download full resolution via product page](#)

Caption: Transformation pathway from **3,3'-Dinitrobenzophenone** to a polyimide.

## Other Applications

- Electrochemistry: **3,3'-Dinitrobenzophenone** has been investigated as a cathode material for primary batteries. [1] The electrochemical process involves a 14-electron reduction, converting both nitro groups to amines and reducing the central carbonyl group, demonstrating its high charge storage capacity. [1]\* Pharmaceutical and Dye Intermediate: It serves as a building block in the synthesis of various dyes and potentially biologically active molecules, although this is a less common application. [1] Research has noted its potential as a cytotoxic agent, though mechanisms are still under investigation. [1]

## Section 4: Safety, Handling, and Storage

As a nitroaromatic compound, **3,3'-Dinitrobenzophenone** requires careful handling.

GHS Hazard Information:

- H315: Causes skin irritation. [1]\* H319: Causes serious eye irritation. [1]\* H335: May cause respiratory irritation. [1] Handling and PPE Protocol:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. \* Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended. [6]\* Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. [7] Remove contaminated clothing. \* Eye Contact: If the compound enters the eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. [7] Storage and Disposal:
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [8] Keep away from heat and strong oxidizing agents. \* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system. [7]

## Conclusion

**3,3'-Dinitrobenzophenone** is a pivotal chemical intermediate whose value is defined by the reactivity of its nitro functional groups. While its synthesis via direct nitration presents challenges in isomer control, the established protocols allow for its efficient production. Its primary role as a precursor to 3,3'-Diaminobenzophenone solidifies its importance in the field of materials science for creating robust, heat-resistant polymers. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for any researcher aiming to leverage this versatile molecule in their work.

## References

- **3,3'-Dinitrobenzophenone** | 21222-05-9. (2023). Smolecule.
- Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. Benchchem.
- **3,3'-Dinitrobenzophenone** 96 21222-05-9. Sigma-Aldrich.
- CAS 21222-05-9: 3,3'-Dinitrobenzophenone. CymitQuimica.
- Synthesis of 3,3'-diamino benzophenone. PrepChem.com.
- Characteristics of Specific Substitution Reactions of Benzenes. (2023). Chemistry LibreTexts.
- Can nitrobenzene undergo Friedel Crafts acyl
- 3,3'-Diaminobenzophenone synthesis. ChemicalBook.
- **3,3'-Dinitrobenzophenone** 21222-05-9. TCI EUROPE N.V.

- **3,3'-DINITROBENZOPHENONE.** Chongqing Chemdad Co., Ltd.
- Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. (2025).
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Benzene Nitration and Friedel-Crafts Acyl
- Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. (2025).
- Purification process of 3,3'-dinitrodiphenyl compounds. (1987).
- Process for preparing m,m'-dinitrobenzophenone. (1982).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- M-DINITROBENZENE. CAMEO Chemicals - NOAA.
- SAFETY D

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy 3,3'-Dinitrobenzophenone | 21222-05-9 [smolecule.com]
- 2. CAS 21222-05-9: 3,3'-Dinitrobenzophenone | CymitQuimica [cymitquimica.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 3,3'-Diaminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3,3'-DINITROBENZOPHENONE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [3,3'-Dinitrobenzophenone CAS number 21222-05-9]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b181326#3-3-dinitrobenzophenone-cas-number-21222-05-9>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)